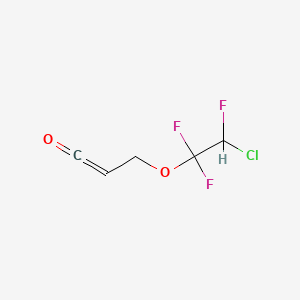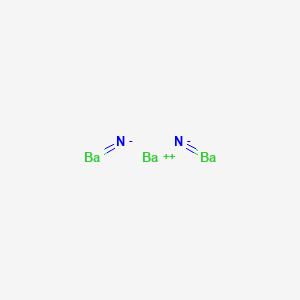
azanidylidenebarium;barium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanidylidenebarium;barium(2+), also known as barium nitride, is an inorganic compound with the molecular formula Ba3N2 and a molecular weight of 439.9944 g/mol . It is a yellowish-brown powder that decomposes in water and is known for its high reactivity . This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium nitride is typically synthesized by reacting barium metal with nitrogen gas at high temperatures. The reaction is as follows :
[ 3Ba + N_2 \rightarrow Ba_3N_2 ]
This reaction requires a temperature range of 915 to 1050°C to proceed effectively . The product, barium nitride, is then collected as a yellowish-brown powder.
Industrial Production Methods
In industrial settings, barium nitride is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The high reactivity of barium nitride necessitates careful handling and storage to prevent unwanted reactions with moisture or air .
Analyse Des Réactions Chimiques
Types of Reactions
Barium nitride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce barium hydroxide and ammonia gas.
Oxidation: Can be oxidized to form barium oxide and nitrogen gas.
Reduction: Can be reduced by hydrogen to form barium hydride and ammonia gas.
Common Reagents and Conditions
Water (H2O): Reacts with barium nitride to produce barium hydroxide and ammonia gas.
Oxygen (O2): Oxidizes barium nitride to form barium oxide and nitrogen gas.
Hydrogen (H2): Reduces barium nitride to form barium hydride and ammonia gas.
Major Products Formed
Barium Hydroxide (Ba(OH)2): Formed during hydrolysis.
Ammonia (NH3): Formed during hydrolysis and reduction.
Barium Oxide (BaO): Formed during oxidation.
Barium Hydride (BaH2): Formed during reduction.
Applications De Recherche Scientifique
Barium nitride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, although its high reactivity poses challenges.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Used in the production of ceramics, glass, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of barium nitride involves its high reactivity with water and other compounds. When it comes into contact with water, it undergoes hydrolysis to produce barium hydroxide and ammonia gas. This reaction is highly exothermic and can be hazardous if not controlled properly . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate and accept electrons, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium Nitride (Mg3N2)
- Calcium Nitride (Ca3N2)
- Strontium Nitride (Sr3N2)
Comparison
Barium nitride is unique among these compounds due to its higher molecular weight and distinct reactivity profile. While magnesium, calcium, and strontium nitrides also react with water to produce their respective hydroxides and ammonia gas, barium nitride’s reactions are more exothermic and require more careful handling .
Propriétés
IUPAC Name |
azanidylidenebarium;barium(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.2N/q;;+2;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHQVFOMOBERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Ba].[N-]=[Ba].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
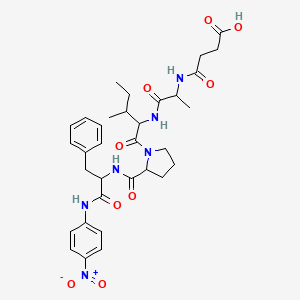

![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
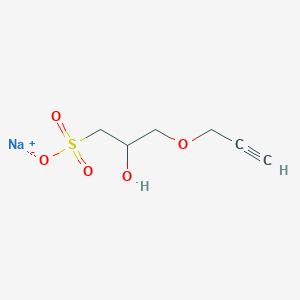
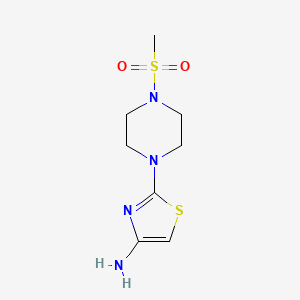


![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)

![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
